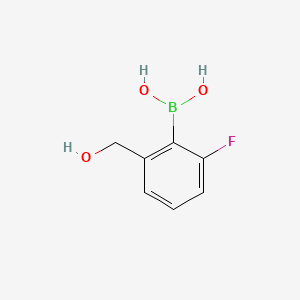

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid

Übersicht

Beschreibung

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxymethyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-fluoro-6-(hydroxymethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions generally involve the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of reactive intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 2-Fluoro-6-carboxyphenylboronic acid.

Reduction: 2-Fluoro-6-methylphenylboronic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Building Blocks in Drug Synthesis

Boronic acids, including (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid, are widely recognized as essential intermediates in the synthesis of pharmaceuticals. They serve as substrates in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This reaction is favored due to its mild conditions and the availability of non-toxic reagents .

1.2. Targeting Glycosylated Biomolecules

The unique reactivity of boronic acids towards diols and sugars makes them suitable for developing sensors and drug delivery systems targeting glycosylated biomolecules. For instance, studies have shown that ortho-hydroxymethyl phenylboronic acids can bind to glycosides, exhibiting fluorescence changes that can be utilized for sensing applications . This property is particularly relevant for developing diagnostic tools for diseases associated with glycan structures.

Material Science Applications

2.1. Glucose-Sensitive Hydrogels

Recent advancements have highlighted the use of boronic acid derivatives in creating glucose-sensitive hydrogels. These materials can swell or shrink in response to glucose concentrations, making them ideal for self-regulated drug delivery systems. The incorporation of this compound into polymer matrices enhances their responsiveness to glucose, allowing for controlled release of therapeutic agents .

2.2. Fluorescent Probes

The compound has been explored as a component in fluorescent probes for biological imaging. Its ability to undergo significant fluorescence changes upon binding with specific biomolecules enables its application in tracking cellular processes and disease markers . This feature is crucial for developing non-invasive imaging techniques.

Case Studies

Wirkmechanismus

The mechanism of action of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily related to the palladium catalyst and the boronic acid’s ability to form stable complexes with the catalyst.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the fluorine and hydroxymethyl substituents, making it less reactive in certain coupling reactions.

2-Fluoro-6-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a hydroxymethyl group, affecting its reactivity and applications.

2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but lacks the hydroxymethyl group, influencing its chemical properties and reactivity.

Uniqueness: (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. These substituents enhance its reactivity and make it a valuable intermediate in various synthetic applications. The fluorine atom can influence the electronic properties of the compound, while the hydroxymethyl group provides additional functionalization options.

Biologische Aktivität

(2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₈BFO₃ and a molecular weight of approximately 169.95 g/mol. Its structure includes a fluorine atom at the 2-position and a hydroxymethyl group at the 6-position of a phenyl ring, which enhances its reactivity and binding properties compared to other boronic acids.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological activities:

- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells.

- Antimicrobial Properties : Studies have demonstrated that similar compounds exhibit antimicrobial activities against various bacterial strains, suggesting that this compound may also possess such properties .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property allows it to interact with various cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects.

Interaction with Biomolecules

The binding affinity of this compound with biomolecules has been a focus of research. The presence of the fluorine atom enhances its reactivity, making it more effective in binding interactions compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

A comparison of this compound with other boronic acids reveals unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-6-hydroxyphenylboronic acid | C₆H₆BFO₃ | Lacks hydroxymethyl group; simpler structure |

| 2-Methyl-6-(hydroxymethyl)phenylboronic acid | C₈H₉BFO₃ | Contains a methyl group instead of fluorine |

| 3-Fluoro-4-(hydroxymethyl)phenylboronic acid | C₇H₈BFO₃ | Different position of fluorine; potential different reactivity |

The distinctive combination of functional groups in this compound contributes to its unique biological activity profile.

Case Studies and Research Findings

- In Vitro Studies : In vitro studies have shown that boronic acids can inhibit cell proliferation in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer cells while exhibiting lower toxicity towards normal cells .

- Animal Models : Research involving animal models has indicated that similar compounds can reduce tumor growth and metastasis, suggesting potential applications in cancer therapy. For example, studies have shown that certain boronic acids can effectively inhibit lung metastasis in mice models .

- Antimicrobial Activity : A recent study highlighted the antibacterial properties of halogenated phenylboronic acids, indicating that derivatives may inhibit biofilm formation and reduce virulence factors in pathogenic bacteria. This suggests that this compound could be explored for its antimicrobial potential .

Eigenschaften

IUPAC Name |

[2-fluoro-6-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKAVQBGQMNCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681743 | |

| Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246633-54-4 | |

| Record name | [2-Fluoro-6-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.